molecular formula C19H18O4 B1660069 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- CAS No. 71313-34-3

1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy-

Cat. No.: B1660069
CAS No.: 71313-34-3
M. Wt: 310.3 g/mol
InChI Key: URZMIGWRSLFRNK-UHFFFAOYSA-N
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Description

1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- is a chemical compound that belongs to the class of indandiones Indandiones are known for their diverse applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.

    Friedel-Crafts Acylation: This method involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- involves its interaction with molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl group may affect the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Indandione: The parent compound without the tert-butyl and hydroxyl groups.

    2-Hydroxy-1,3-indandione: A simpler derivative with only one hydroxyl group.

    3-tert-Butyl-2-hydroxybenzaldehyde: A related compound with a similar aromatic structure.

Uniqueness

1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- is unique due to the presence of both tert-butyl and hydroxyl groups, which may confer distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxyindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-18(2,3)13-9-6-10-14(15(13)20)19(23)16(21)11-7-4-5-8-12(11)17(19)22/h4-10,20,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZMIGWRSLFRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C2(C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221483
Record name 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71313-34-3
Record name 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071313343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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